Anisyl isovalerate

CAS No.: 101267-99-6

Cat. No.: VC18964878

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101267-99-6 |

|---|---|

| Molecular Formula | C13H18O3 |

| Molecular Weight | 222.28 g/mol |

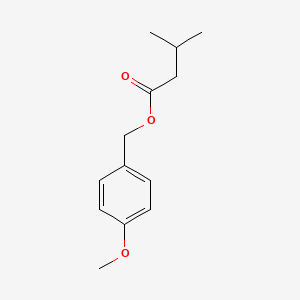

| IUPAC Name | (4-methoxyphenyl)methyl 3-methylbutanoate |

| Standard InChI | InChI=1S/C13H18O3/c1-10(2)8-13(14)16-9-11-4-6-12(15-3)7-5-11/h4-7,10H,8-9H2,1-3H3 |

| Standard InChI Key | LOGIKTHBNCEEST-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(=O)OCC1=CC=C(C=C1)OC |

Introduction

Chemical Identity and Structural Characteristics

Anisyl isovalerate (IUPAC name: 4-methoxyphenyl 3-methylbutanoate) is an ester formed via the condensation of anisyl alcohol (4-methoxybenzyl alcohol) and isovaleric acid (3-methylbutanoic acid). Its molecular formula is , with a molecular weight of 208.25 g/mol. The compound features a methoxyphenyl group linked to a branched-chain isovalerate moiety, conferring both floral and fruity olfactory notes .

Key Structural Features

-

Methoxyphenyl Group: The para-methoxy substitution on the benzene ring enhances electron density, influencing solubility and reactivity.

-

Isovalerate Chain: The 3-methylbutanoate ester group contributes to volatility and lipid solubility, critical for fragrance delivery systems .

Physical and Chromatographic Properties

Anisyl isovalerate’s physical properties are pivotal for its industrial applications. While direct measurements are sparse in the literature, analogs such as thymyl isovalerate and benzyl isovalerate provide comparative insights (Table 1).

Table 1: Comparative Physical Properties of Anisyl Isovalerate and Analogous Esters

| Property | Anisyl Isovalerate (Estimated) | Thymyl Isovalerate | Benzyl Isovalerate |

|---|---|---|---|

| Boiling Point (°C) | 265–270 | 254 | 243 |

| Density (g/cm³) | 1.02–1.05 | 0.98 | 0.99 |

| Retention Index (DIMS) | 1,890–1,910 | 1,850 | 1,820 |

Gas chromatographic retention indices for nonpolar (dimethylsilicone) and polar (polyethylene glycol) stationary phases suggest that anisyl isovalerate elutes later than less polar esters due to its methoxy group . For instance, thymyl isovalerate exhibits a retention index of 1,850 on nonpolar phases, while anisyl derivatives are expected to exceed 1,890 .

Synthesis and Industrial Production

The synthesis of anisyl isovalerate typically involves acid-catalyzed esterification, as detailed in patent literature for related fragrance compounds .

Reaction Mechanism

Yields exceeding 80% are achievable under optimized conditions (reflux at 120°C for 6–8 hours with toluenesulfonic acid) . Recent advances focus on enzymatic catalysis using lipases, which reduce side reactions and improve eco-efficiency .

Applications in Fragrance and Flavor Formulations

Anisyl isovalerate’s sensory profile—marked by sweet, balsamic, and berry-like notes—makes it a staple in perfumery and food flavoring.

Fragrance Industry

-

Top Notes: Enhances freshness in floral and fruity compositions.

-

Fixative Properties: Stabilizes volatile aldehydes in luxury perfumes .

Flavoring Agents

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume